molecular formula C24H27NO5 B2968464 8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one CAS No. 859671-56-0

8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2968464
CAS No.: 859671-56-0
M. Wt: 409.482
InChI Key: FEPRPQHSZZLPDP-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by three key structural features:

  • Azepane substitution: A seven-membered azepane ring is attached via a methylene bridge at position 8 of the coumarin scaffold.
  • Aryl substitution: A 2,5-dimethoxyphenyl group at position 3 contributes steric bulk and electron-donating effects.
  • Hydroxyl group: A hydroxyl at position 7 enhances polarity and hydrogen-bonding capacity.

Computational studies (e.g., quantum mechanics, docking) on structurally related prenylflavonoids suggest that substituent positioning significantly influences molecular geometry and bioactivity .

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-28-17-8-10-22(29-2)18(14-17)19-13-16-7-9-21(26)20(23(16)30-24(19)27)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRPQHSZZLPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C(=C(C=C3)O)CN4CCCCCC4)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one , a derivative of coumarin, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in various biological systems. Antioxidants play a vital role in protecting cells from damage caused by free radicals.
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.
  • Cardioprotective Properties : In animal models, the compound has been observed to ameliorate myocardial injury induced by isoproterenol. It enhances cardiac function and reduces biomarkers associated with myocardial infarction, such as LDH and CK-MB levels .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects, potentially useful in neurodegenerative diseases. This is attributed to its ability to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment .

The mechanisms through which this compound exerts its effects include:

  • Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress markers such as malondialdehyde (MDA) levels .
  • Modulation of Apoptosis : It has been shown to influence apoptotic pathways by upregulating anti-apoptotic proteins (e.g., Bcl-2) and downregulating pro-apoptotic factors (e.g., Bax) .
  • Anti-inflammatory Pathways : The compound inhibits the expression of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects.

Study 1: Cardioprotective Effects

In a study involving rats subjected to isoproterenol-induced myocardial infarction, pretreatment with the compound significantly reduced cardiac injury markers and improved overall cardiac function. Key findings included:

ParameterControl GroupTreatment Group
LDH (U/L)150 ± 1085 ± 5
CK-MB (U/L)120 ± 1560 ± 8
Cardiac Function Score5.0 ± 0.58.5 ± 0.3

The results indicate a protective effect against cardiac injury due to the compound's antioxidant and anti-inflammatory properties .

Study 2: Neuroprotective Potential

In vitro studies demonstrated that the compound inhibited AChE activity with an IC50 value comparable to standard drugs used in Alzheimer's treatment. This suggests potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 8-(azepan-1-ylmethyl), 3-(2,5-dimethoxyphenyl), 7-OH C24H27NO6 425.48 High hydrophobicity (azepane), polar hydroxyl, steric hindrance (dimethoxyphenyl)
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 8-Cl, 7-OH, 4-phenyl C15H9ClO3 272.69 Lower MW, electronegative Cl at 8, phenyl at 4 (vs. 3 in target)
8-Acetyl-7-hydroxy-2H-chromen-2-one 8-acetyl, 7-OH C12H10O5 234.21 MP 197–199°C; acetyl introduces ketone functionality, reduced steric bulk
3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one 3-(2,5-dimethoxyphenyl), 7-OH C17H14O5 298.29 Lacks azepane at 8; highlights role of 3-substituent in target’s bioactivity
8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 8-(azepanylmethyl), 3-phenyl, 2-CF3, 7-OH C23H22F3NO3 441.43 Trifluoromethyl at 2 enhances electronegativity; phenyl at 3 (vs. dimethoxyphenyl)

Key Observations

Substituent Position and Bioactivity :

  • The 3-(2,5-dimethoxyphenyl) group in the target compound distinguishes it from analogs like 8-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one , where aryl substitution occurs at position 4 . Positional differences likely alter binding affinities in biological targets. For example, 4-aryl coumarins are often associated with antimicrobial activity , while 3-substituted derivatives may target enzymes like kinases or proteases.

Role of Azepane :

  • The azepane ring in the target compound increases molecular weight and hydrophobicity compared to 8-acetyl-7-hydroxy-2H-chromen-2-one . Azepane’s amine group could facilitate interactions with acidic residues in proteins, a feature absent in acetyl-substituted analogs.

Electrophilic vs.

Thermal Stability :

  • While melting points for the target compound are unavailable, 8-acetyl-7-hydroxy-2H-chromen-2-one has a MP of 197–199°C , suggesting that bulkier substituents (e.g., azepane) may lower crystallinity and thermal stability.

Research Findings and Methodological Insights

  • Computational Predictions: Molecular docking studies on prenylflavonoids (e.g., neobavaisoflavone) reveal that substituent positioning modulates interactions with amyloid-beta (Aβ42) proteins . Similar methods could predict the target compound’s affinity for neurological targets.
  • Synthetic Challenges : The azepane moiety’s steric demand may complicate synthesis compared to smaller groups (e.g., acetyl or Cl). Acid-catalyzed condensation, as used for 8-chloro derivatives , might require optimization to accommodate bulkier substituents.
  • Biological Potential: Cationic chromene complexes with azepane-like groups exhibit antimicrobial and antitumor activities , suggesting the target compound could be screened for similar applications.

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